molecular formula C7H6F2N2O B1301612 3,4-Difluorobenzohydrazide CAS No. 229957-07-7

3,4-Difluorobenzohydrazide

Cat. No.: B1301612
CAS No.: 229957-07-7
M. Wt: 172.13 g/mol
InChI Key: ILZMPXWYANDHDC-UHFFFAOYSA-N
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Description

3,4-Difluorobenzohydrazide is a fluorinated aromatic hydrazide derivative with the molecular formula C₇H₆F₂N₂O. It is characterized by fluorine atoms at the 3- and 4-positions of the benzene ring and a hydrazide functional group (-CONHNH₂). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of hydrazones, heterocycles, and bioactive molecules . Its fluorinated structure enhances electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

3,4-difluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZMPXWYANDHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371708
Record name 3,4-difluorobenzohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229957-07-7
Record name 3,4-difluorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorobenzoic acid hydrazide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluorobenzohydrazide typically involves the reaction of 3,4-difluorobenzoyl chloride with hydrazine hydrate. The reaction is carried out in dichloromethane at temperatures ranging from 0°C to room temperature. The product is then isolated by filtration and washing .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorobenzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazide group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzohydrazides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

Applications in Scientific Research

3,4-Difluorobenzohydrazide has a wide array of applications across multiple research domains:

Chemistry

  • Building Block for Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules. The presence of the hydrazide group allows for diverse chemical modifications.
  • Reactivity: The compound can undergo substitution reactions where fluorine atoms can be replaced with other functional groups, as well as oxidation and reduction reactions to yield various derivatives .

Biology

  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in developing new antimicrobial agents.
  • Anticancer Potential: Research is ongoing to evaluate its efficacy as an anticancer agent. The hydrazide moiety may interact with biological targets relevant to cancer progression .

Medicine

  • Pharmaceutical Intermediate: There is ongoing research into its potential role as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure may contribute to the development of novel therapeutic agents targeting various diseases .

Industry

  • Agrochemicals Production: The compound is utilized in the synthesis of agrochemicals, which are crucial for modern agricultural practices. Its chemical stability and reactivity make it suitable for formulating effective agricultural products .

Case Study 1: Antimicrobial Activity

A study published in PubMed explored the antimicrobial properties of various hydrazides, including this compound. The findings indicated that this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Research

Research conducted by a team investigating nitrogen-containing heterocycles highlighted the promising anticancer activities of compounds similar to this compound. This study emphasized the importance of structural modifications in enhancing biological activity against cancer cells .

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with various biological molecules, influencing their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological, physical, and chemical properties of benzohydrazide derivatives are highly dependent on the position and number of fluorine substituents. Below is a detailed comparison of 3,4-difluorobenzohydrazide with its structural analogs:

Positional Isomers of Difluorobenzohydrazides
Compound Name CAS Number Fluorine Positions Molecular Formula Key Applications/Findings
This compound 244022-63-7 3,4 C₇H₆F₂N₂O Intermediate for pharmaceuticals and ligands; high purity (97%)
2,4-Difluorobenzohydrazide 118737-62-5 2,4 C₇H₆F₂N₂O Precursor for antifungal agents; lower polarity compared to 3,4-isomer
2,5-Difluorobenzohydrazide 265644-03-9 2,5 C₇H₆F₂N₂O Used in agrochemical synthesis; exhibits distinct NMR shifts due to asymmetric fluorine placement
2,6-Difluorobenzohydrazide N/A 2,6 C₇H₆F₂N₂O Forms dimeric complexes (e.g., 2m in ) with binaphthalene scaffolds for chiral catalysis

Key Observations :

  • Electronic Effects : The 3,4-difluoro substitution creates a strong electron-withdrawing effect, enhancing reactivity in nucleophilic acyl substitution compared to 2,4- or 2,5-isomers .
  • Steric Effects : 2,6-Difluorobenzohydrazide derivatives exhibit restricted rotation, favoring rigid structures in coordination chemistry .
Spectroscopic Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (ν, cm⁻¹)
This compound Data not explicitly provided in evidence Data not explicitly provided in evidence C=O stretch ~1680
2,6-Difluorobenzohydrazide 10.72 (NH), 7.92 (s, 1H, imine) 164.74 (C=O), 160.89 (C-F) NH stretch ~3249
2,4-Difluorobenzohydrazide Not reported Not reported Similar C=O stretch

Notable Differences:

  • The 2,6-difluoro analog shows downfield shifts in ¹³C NMR due to deshielding by adjacent fluorine atoms (e.g., 160.89 ppm for C-F) .
  • This compound likely exhibits split peaks in ¹H NMR for aromatic protons due to asymmetric fluorine placement.

Research Trends and Industrial Relevance

  • Pharmaceuticals : Fluorinated hydrazides are prioritized for drug discovery due to enhanced metabolic stability and bioavailability. The 3,4-difluoro isomer is particularly favored in kinase inhibitor design .
  • Materials Science : this compound derivatives are employed in liquid crystals and polymers, leveraging fluorine’s electronegativity for tunable electronic properties .
  • Agrochemicals : 2,5- and 2,4-difluoro analogs are intermediates in herbicides (e.g., diflufenican in ) due to their resistance to photodegradation .

Biological Activity

3,4-Difluorobenzohydrazide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of 3,4-difluorobenzoic acid with hydrazine derivatives. The compound features a hydrazide functional group that is pivotal for its biological activity.

Biological Activities

The biological activities of this compound have been investigated across several studies, revealing a range of effects:

  • Anticancer Activity : Research indicates that derivatives of benzohydrazides exhibit significant anticancer properties. For instance, compounds derived from this compound have shown inhibitory effects on tumor cell proliferation with IC50 values below 100 nM in HeLa cells, suggesting potent anticancer potential .
  • Antimicrobial Properties : Hydrazone derivatives, including those based on this compound, have demonstrated broad-spectrum antimicrobial activity. These compounds have been effective against various bacterial and fungal strains, showcasing their potential as antimicrobial agents .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties associated with hydrazone compounds. For example, specific derivatives showed significant reduction in inflammation in animal models when tested using the carrageenan paw edema method .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Studies suggest that certain hydrazones induce apoptosis in cancer cells by activating mitochondrial pathways. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death .
  • Reactive Oxygen Species (ROS) Generation : The production of ROS has been implicated in the mechanism of action for many hydrazone derivatives. Increased ROS levels can lead to oxidative stress within cells, contributing to cytotoxic effects against cancerous cells .

Case Studies and Research Findings

Several key studies provide insight into the biological activities of this compound:

  • Anticancer Study : A study evaluated the effects of a series of benzohydrazides on cancer cell lines. The results indicated that compounds derived from this compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : A comprehensive evaluation of hydrazone derivatives revealed that those based on this compound exhibited potent activity against Candida neoformans, with minimal toxicity to mammalian cells. This suggests a favorable therapeutic index for these compounds .
  • Inflammation Model : In an animal model assessing anti-inflammatory activity, derivatives showed significant efficacy in reducing paw edema compared to controls. This reinforces the potential for developing anti-inflammatory medications from this class of compounds .

Data Table

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Activity Type IC50/Effectiveness Cell Line/Model Reference
Anticancer<100 nMHeLa Cells
AntimicrobialMIC 0.03–0.06 μg/mLCandida neoformans
Anti-inflammatorySignificant reductionCarrageenan Paw Edema Model

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Difluorobenzohydrazide, and what reaction conditions optimize yield?

  • Methodology : A common approach involves reacting 3,4-difluorobenzoyl chloride with hydrazine hydrate in a solvent like chloroform (CHCl₃) under reflux. For example, hydrazine hydrate (16.95 mmol) can be stirred with the acyl chloride derivative at 0°C, followed by room-temperature stirring for 4 hours. The product is extracted with CH₂Cl₂, dried over Na₂SO₄, and purified under reduced pressure. Yields exceeding 90% are achievable with controlled stoichiometry and temperature .
  • Key Parameters : Use anhydrous conditions to avoid hydrolysis, and monitor reaction completion via TLC or NMR.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methods :

  • ¹H/¹⁹F NMR : To confirm hydrazide formation and fluorine substitution patterns.
  • IR Spectroscopy : Peaks near 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate the hydrazide group.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 174.10 for C₇H₆F₂N₂O) confirm molecular weight .
    • Validation : Compare data with structurally similar fluorinated benzoic acid derivatives (e.g., 3,5-Difluoro-2-hydroxybenzoic acid) to identify characteristic shifts .

Q. What are the primary applications of this compound in organic synthesis?

  • Applications :

  • Intermediate for heterocycles : Used in synthesizing triazoles and oxazepines via condensation with aldehydes or ketones .
  • Ligand precursor : Fluorine atoms enhance electron-withdrawing effects, making it useful in coordination chemistry .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound across studies be systematically addressed?

  • Resolution Strategies :

  • Reproducibility Checks : Replicate assays under identical conditions (e.g., solvent, pH, temperature) to isolate variables.
  • Structural Analog Comparison : Test derivatives like 3,5-Difluoro-2-hydroxybenzoic acid to assess fluorine positioning effects on activity .
  • Statistical Rigor : Apply multivariate analysis to identify confounding factors (e.g., impurity profiles, stereochemical variations) .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic acyl substitution?

  • Methods :

  • DFT Calculations : Optimize geometry using Gaussian or ORCA to analyze frontier molecular orbitals (FMOs) and Fukui indices for nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., chloroform vs. DMF) .
    • Validation : Cross-reference computational results with experimental kinetic data from hydrazide synthesis .

Q. How do steric and electronic effects of fluorine substituents influence the stability of this compound under acidic conditions?

  • Mechanistic Insights :

  • Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis.
  • Steric Shielding : Ortho-fluorine atoms may hinder nucleophilic attack, enhancing stability in mild acids.
    • Experimental Design : Conduct pH-dependent stability studies (1H NMR monitoring) and compare with non-fluorinated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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